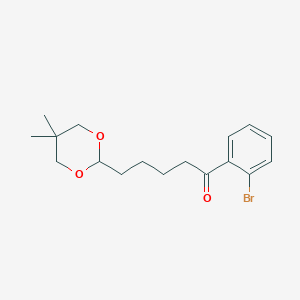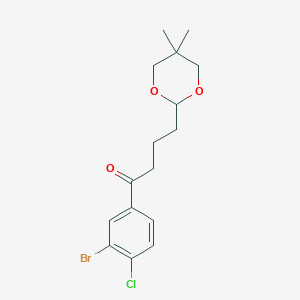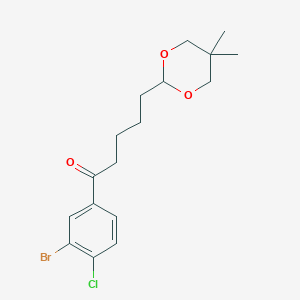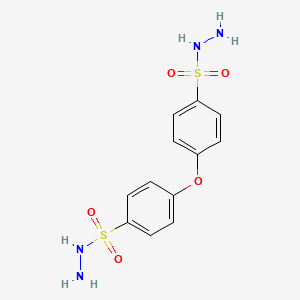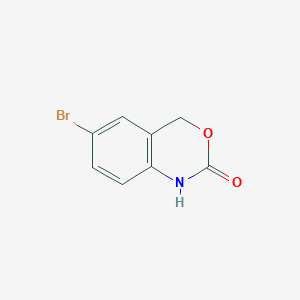
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
Overview
Description
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is a derivative of the benzoxazinone family, which is known for its diverse biological activities and uses in organic synthesis .
Synthesis Analysis
The synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives has been explored in several studies. For instance, the preparation of a series of 4H-3,1-benzoxazin-4-ones, including the 6-bromo derivative, has been described, highlighting its hypolipidemic properties . Another study focused on the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol, leading to various products with good yields, indicating the reactivity of the bromine atom at the 6-position . Additionally, the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones from 6-bromo-2-substituted-benzoxazin-4-one has been reported, showcasing the versatility of the compound in creating pharmacologically interesting derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one was elucidated, revealing extensive intermolecular hydrogen bonding . Although not directly related to 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, this study provides insight into the structural characteristics that could be similar in the benzoxazinone derivatives.
Chemical Reactions Analysis
The reactivity of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one towards various nucleophiles has been investigated. It has been found to undergo unusual cleavage when reacted with o-phenylenediamine or anthranilic acid, leading to the formation of specific compounds . The bromination and nitration reactions of benzoxazinone derivatives have also been described, providing a pathway for further functionalization at specific positions on the ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been studied, particularly in relation to their biological activities. The hypolipidemic effects of these compounds have been attributed to their ability to alter plasma lipid levels, with the bromine substitution at the 6-position playing a crucial role . The antiviral and cytotoxic activities of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have also been evaluated, with some derivatives showing potential against Pox viruses .
Safety and Hazards
properties
IUPAC Name |
6-bromo-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTOTANBGDRSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649792 | |
| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
CAS RN |
1017783-09-3 | |
| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


